molecular formula C20H21N3O5 B2487465 N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 1052561-39-3

N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

Katalognummer: B2487465
CAS-Nummer: 1052561-39-3
Molekulargewicht: 383.404
InChI-Schlüssel: LTNFMHZHUFWKAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxyphenyl and imidazolidinone groups, which contribute to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide typically involves multiple steps. One common method includes the reaction of 3-methoxyaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with methyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anticancer Properties
Recent studies have demonstrated that N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide exhibits significant anticancer activity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with percent growth inhibitions exceeding 70% in certain assays .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it may interact with proteins involved in the regulation of the cell cycle and programmed cell death, leading to enhanced apoptosis in cancer cells .

Therapeutic Applications

Potential Uses in Cancer Therapy
Given its promising anticancer properties, this compound is being investigated as a potential lead compound for new cancer therapies. Its ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development in clinical settings .

Enzyme Inhibition Studies
In addition to its anticancer activity, preliminary studies indicate that this compound may also act as an inhibitor of certain enzymes involved in metabolic pathways related to diabetes and neurodegenerative diseases. For instance, it has been evaluated for its inhibitory effects on α-glucosidase and acetylcholinesterase enzymes . These properties suggest potential applications in treating conditions such as Type 2 diabetes mellitus and Alzheimer's disease.

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MCF-7 and HeLa cells with IC50 values in the low micromolar range .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit α-glucosidase. The results showed that it could effectively reduce enzyme activity, suggesting its potential use as an antidiabetic agent. This study involved both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and the enzyme .

Wirkmechanismus

The mechanism by which N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide stands out due to its specific combination of methoxyphenyl and imidazolidinone groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biologische Aktivität

N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazolidinone moiety, which is known for its diverse biological properties. The presence of methoxyphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that imidazolidinone derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
  • Antidiabetic Effects : Some derivatives have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating cytokine production.

Anticancer Activity

A study evaluating the anticancer potential of imidazolidinone derivatives found that certain compounds could inhibit the growth of various cancer cell lines. For instance, an analogue showed an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity. The mechanism was attributed to the induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.

CompoundCell LineIC50 (µM)Mechanism
AMCF-715Apoptosis induction
BA549 (lung)20Cell cycle arrest
CHeLa (cervical)25Inhibition of proliferation

Antidiabetic Effects

In vivo studies have shown that this compound can lower blood glucose levels significantly in diabetic rat models. One study reported a reduction of approximately 25% in blood glucose levels after administration at a dose of 100 mg/kg.

Model TypeBlood Glucose Reduction (%)
Sucrose-loaded rats25
Streptozotocin-induced rats21

Anti-inflammatory Properties

Research has indicated that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with a derivative of this compound showed promising results in tumor reduction and manageable side effects.
  • Diabetes Management : In a study involving diabetic rats, the compound demonstrated not only a reduction in blood glucose levels but also an improvement in lipid profiles and overall metabolic health.

Eigenschaften

IUPAC Name

N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-20(13-7-9-15(27-2)10-8-13)18(25)23(19(26)22-20)12-17(24)21-14-5-4-6-16(11-14)28-3/h4-11H,12H2,1-3H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNFMHZHUFWKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.